Tafluprost ITS-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

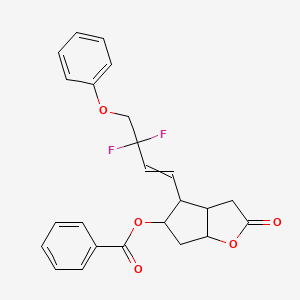

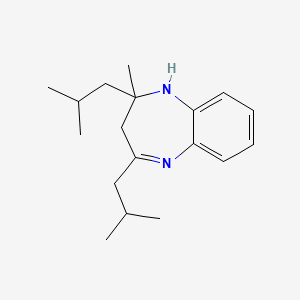

Tafluprost ITS-1 is a fluorinated analog of prostaglandin F2-alpha, primarily used in the treatment of open-angle glaucoma and ocular hypertension. It is a prostaglandin analog that works by reducing intraocular pressure, thereby preventing the progression of glaucoma and managing ocular hypertension .

Métodos De Preparación

The preparation of Tafluprost involves several key steps:

DIBAL-H Reduction: The initial compound undergoes reduction using Diisobutylaluminum Hydride (DIBAL-H).

Wittig Reaction: This reaction is used to form the desired carbon-carbon double bonds.

Esterification: The final step involves esterification to produce Tafluprost as a colorless to light yellow viscous oily liquid with high purity.

Análisis De Reacciones Químicas

Tafluprost undergoes several types of chemical reactions:

Oxidation: Tafluprost can be oxidized to form various metabolites.

Reduction: The compound can be reduced to its active form, Tafluprost acid.

Substitution: Tafluprost can undergo substitution reactions, particularly involving its fluorine atoms.

Ester Hydrolysis: Tafluprost is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite.

Common reagents used in these reactions include DIBAL-H for reduction, Wittig reagents for carbon-carbon bond formation, and various esterification agents. Major products formed from these reactions include Tafluprost acid and its metabolites .

Aplicaciones Científicas De Investigación

Tafluprost has several scientific research applications:

Mecanismo De Acción

Tafluprost exerts its effects by acting as a selective agonist at the prostaglandin F receptor. This increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .

Comparación Con Compuestos Similares

Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds work by reducing intraocular pressure, Tafluprost is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor and potentially fewer side effects .

Similar Compounds

Latanoprost: Another prostaglandin analog used for glaucoma treatment.

Travoprost: Similar to Tafluprost, used to reduce intraocular pressure.

Bimatoprost: A prostaglandin analog with a slightly different structure but similar function.

Propiedades

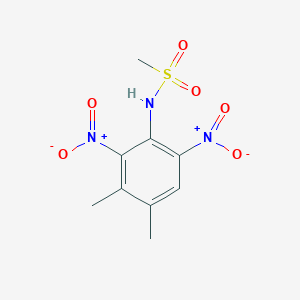

IUPAC Name |

[4-(3,3-difluoro-4-phenoxybut-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAZCXXMVLTEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)

![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)

![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)

![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)

![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)

![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)